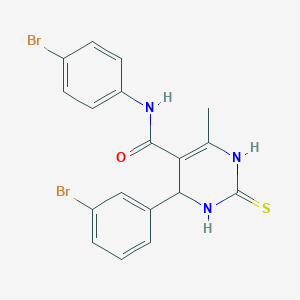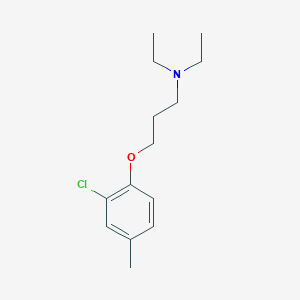
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine, also known as CPP or N-[(1R)-2-(3-cyclohexen-1-yl)ethyl]-N-(4-methylbenzyl)piperazine, is a chemical compound that has been widely used in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory formation.
科学研究应用
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been widely used as a research tool to study the NMDA receptor and its role in various physiological and pathological processes. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been shown to block the NMDA receptor-mediated synaptic plasticity, which is believed to be involved in learning and memory formation. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has also been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a ligand-gated ion channel that is permeable to calcium, sodium, and potassium ions. The activation of the NMDA receptor by glutamate and glycine leads to the influx of calcium ions into the postsynaptic neuron, which triggers various intracellular signaling pathways that are involved in synaptic plasticity and neuronal survival. By blocking the NMDA receptor, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can modulate the synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been shown to have various biochemical and physiological effects in different experimental systems. In animal models, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has been shown to reduce the severity of neuropathic pain, inhibit the development of tolerance to opioids, and improve cognitive function in aged rats. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury.
实验室实验的优点和局限性
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine has several advantages as a research tool, including its high potency, selectivity, and reversible binding to the NMDA receptor. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can be used to study the acute and chronic effects of NMDA receptor blockade on synaptic plasticity, learning, and memory. However, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine also has some limitations, including its potential toxicity, off-target effects, and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine and its applications. One direction is to develop more potent and selective NMDA receptor antagonists that can be used as therapeutic agents for various neurological and psychiatric disorders. Another direction is to study the role of the NMDA receptor in the regulation of synaptic plasticity and neuronal survival in different brain regions and cell types. Finally, the development of new methods for the delivery of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine and other NMDA receptor antagonists to the brain may enhance their therapeutic potential and reduce their side effects.
合成方法
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reductive amination of 4-methylbenzylpiperazine with 3-cyclohexen-1-ylacetaldehyde in the presence of sodium borohydride. Another method involves the reductive amination of 4-methylbenzylpiperazine with 3-cyclohexen-1-ylamine in the presence of sodium cyanoborohydride. The yield of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine can be improved by using a chiral auxiliary in the synthesis process.
属性
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-17-7-9-19(10-8-17)16-21-13-11-20(12-14-21)15-18-5-3-2-4-6-18/h2-3,7-10,18H,4-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCFIYXDFSTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylbenzyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dichlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156639.png)
![N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2-(2-naphthyloxy)acetamide]](/img/structure/B5156647.png)
![1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)
![5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B5156657.png)
![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5156681.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5156704.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylpropanamide](/img/structure/B5156723.png)


![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B5156748.png)